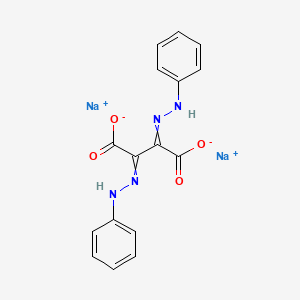
Butanedioic acid, bis(phenylhydrazono)-, disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanedioic acid, bis(phenylhydrazono)-, disodium salt is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two phenylhydrazinylidene groups attached to a butanedioic acid backbone, with sodium ions balancing the charge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, bis(phenylhydrazono)-, disodium salt typically involves the reaction of butanedioic acid derivatives with phenylhydrazine under controlled conditions. The reaction is often carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the formation of the sodium salt. The reaction mixture is usually heated to reflux to ensure complete reaction and then cooled to precipitate the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Butanedioic acid, bis(phenylhydrazono)-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The phenylhydrazinylidene groups can undergo substitution reactions with various electrophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Wissenschaftliche Forschungsanwendungen
Butanedioic acid, bis(phenylhydrazono)-, disodium salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism by which Butanedioic acid, bis(phenylhydrazono)-, disodium salt exerts its effects involves interactions with specific molecular targets. The phenylhydrazinylidene groups can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butanedioic acid, 2,3-dioxo-, 1,4-diethyl ester: Another derivative of butanedioic acid with different substituents.
Methylsulfanyl derivatives of nickel bis (dicarbollide): Compounds with similar structural features but different functional groups.
Uniqueness
Butanedioic acid, bis(phenylhydrazono)-, disodium salt is unique due to its specific phenylhydrazinylidene groups and sodium salt form, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
549-94-0 |
|---|---|
Molekularformel |
C16H12N4Na2O4 |
Molekulargewicht |
370.27 g/mol |
IUPAC-Name |
disodium;2,3-bis(phenylhydrazinylidene)butanedioate |
InChI |
InChI=1S/C16H14N4O4.2Na/c21-15(22)13(19-17-11-7-3-1-4-8-11)14(16(23)24)20-18-12-9-5-2-6-10-12;;/h1-10,17-18H,(H,21,22)(H,23,24);;/q;2*+1/p-2 |
InChI-Schlüssel |
ZCZFDXRETZYEAC-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C=C1)NN=C(C(=NNC2=CC=CC=C2)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
C1=CC=C(C=C1)NN=C(C(=NNC2=CC=CC=C2)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















